molecular formula C₁₉H₂₈K₂O₉S B1145403 Hydro Idebenone 1-O-Sulfate Dipotassium Salt CAS No. 103993-36-8

Hydro Idebenone 1-O-Sulfate Dipotassium Salt

Cat. No.: B1145403
CAS No.: 103993-36-8
M. Wt: 510.68
InChI Key:
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Description

Hydro Idebenone 1-O-Sulfate Dipotassium Salt is a synthetic compound derived from idebenone, a quinone analog. Idebenone is known for its antioxidant properties and is used in various therapeutic applications. The addition of sulfate and dipotassium groups enhances its solubility and stability, making it suitable for diverse scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydro Idebenone 1-O-Sulfate Dipotassium Salt typically involves the sulfonation of idebenone followed by neutralization with potassium hydroxide. The process can be summarized as follows:

    Sulfonation: Idebenone is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.

    Neutralization: The resulting sulfonated idebenone is then neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors and precise control of reaction conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the quinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to its hydroquinone form, which may exhibit different chemical and biological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of idebenone.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted idebenone derivatives depending on the nucleophile used.

Scientific Research Applications

Hydro Idebenone 1-O-Sulfate Dipotassium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in cellular models.

    Medicine: Explored for its therapeutic potential in neurodegenerative diseases, mitochondrial disorders, and as a neuroprotective agent.

    Industry: Utilized in the formulation of cosmetic products due to its antioxidant properties and stability.

Mechanism of Action

The mechanism of action of Hydro Idebenone 1-O-Sulfate Dipotassium Salt primarily involves its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress within cells. The compound can interact with the electron transport chain in mitochondria, enhancing ATP production and protecting mitochondrial function. Additionally, it may modulate various signaling pathways involved in cellular stress responses.

Comparison with Similar Compounds

    Idebenone: The parent compound, known for its antioxidant properties and therapeutic applications.

    Coenzyme Q10: A naturally occurring quinone with similar antioxidant functions but differing in its molecular structure and solubility.

    Ubiquinone: Another quinone analog with widespread use in dietary supplements and therapeutic applications.

Uniqueness: Hydro Idebenone 1-O-Sulfate Dipotassium Salt stands out due to its enhanced solubility and stability compared to idebenone. The addition of sulfate and dipotassium groups allows for better formulation in various applications, making it a versatile compound in both research and industry.

Properties

CAS No.

103993-36-8

Molecular Formula

C₁₉H₂₈K₂O₉S

Molecular Weight

510.68

Synonyms

3-Hydroxy-4,5-dimethoxy-2-methyl-6-(sulfooxy)-benzenedecanoic Acid Potassium Salt (1:2);  3-Hydroxy-4,5-dimethoxy-2-methyl-6-(sulfooxy)-Benzenedecanoic Acid Dipotassium Salt

Origin of Product

United States

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